molecular formula C17H18N6O2S2 B2559973 N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021250-33-8

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B2559973
CAS RN: 1021250-33-8
M. Wt: 402.49
InChI Key: FRKRCYUWNMJFFK-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds related to N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine demonstrate potential anticancer activities. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives, which upon screening, exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).

Heterocyclic Synthesis

The compound's derivatives have been employed in the synthesis of various heterocyclic compounds. Peet (1984) investigated the reactions of secondary amines with trichloropyridazine, resulting in the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, showcasing the compound's utility in creating novel heterocyclic structures (Peet, 1984).

Pharmacological Characterization

There's also research into the pharmacological characterization of related compounds. Grimwood et al. (2011) studied a novel κ-opioid receptor antagonist, which showed potential for treating depression and addiction disorders (Grimwood et al., 2011).

Bioactivation and Biotransformation Reactions

Bolleddula et al. (2014) provided a comprehensive summary of the biotransformation and bioactivation pathways of aliphatic nitrogen-containing heterocycles, including compounds similar to N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine, which is crucial in designing stable drug candidates with minimal metabolic liabilities (Bolleddula, DeMent, Driscoll, Worboys, Brassil, & Bourdet, 2014).

properties

IUPAC Name

N-pyridin-3-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c24-27(25,17-4-2-12-26-17)23-10-8-22(9-11-23)16-6-5-15(20-21-16)19-14-3-1-7-18-13-14/h1-7,12-13H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKRCYUWNMJFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

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